molecular formula C12H14N2O3 B8520965 1-Acetyl-4,6-dimethyl-5-nitroindoline

1-Acetyl-4,6-dimethyl-5-nitroindoline

Cat. No. B8520965
M. Wt: 234.25 g/mol
InChI Key: ZIUACFJAEUJLGL-UHFFFAOYSA-N
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Patent
US07786146B2

Procedure details

1-Acetyl-4,6-dimethyl-5-nitroindoline (2.4 g) was dissolved in methanol (25 ml). Hydrochloric acid 6N (20 ml) was added, followed by reflux for 15 hours. After the completion of the reaction, the solvent was evaporated under reduced pressure. The residue was dissolved in chloroform, and the mixture was washed with saturated aqueous sodium bicarbonate and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was chromatographed (ISCO, hexane/EtOAc, 0-40%, 40 min) to give 1.8 g of 4,6-dimethyl-5-nitroindoline as yellow solids. 1H NMR (DMSO-d6, 400 MHz): δ 6.36 (brs, 1H, exchangeable with D2O, NH), 6.20 (s, 1H), 3.54 (t, J=8.0 Hz, 2H), 2.91 (t, J=8.0 Hz, 2H), 2.17 (s, 3H), 2.10 (s, 3H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[C:8]([CH3:17])[C:9]([N+:14]([O-:16])=[O:15])=[C:10]([CH3:13])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.Cl>CO>[CH3:17][C:8]1[C:9]([N+:14]([O-:16])=[O:15])=[C:10]([CH3:13])[CH:11]=[C:12]2[C:7]=1[CH2:6][CH2:5][NH:4]2

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(C(=C(C=C12)C)[N+](=O)[O-])C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
the mixture was washed with saturated aqueous sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (ISCO, hexane/EtOAc, 0-40%, 40 min)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCNC2=CC(=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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